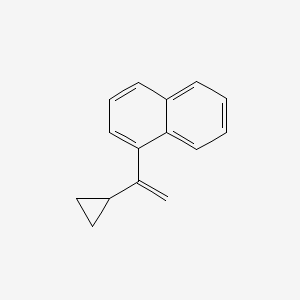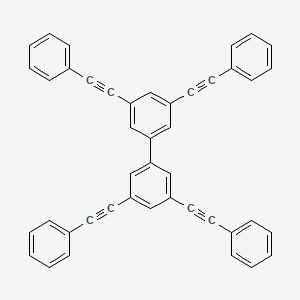![molecular formula C32H32HgN2 B14248071 Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury CAS No. 424833-71-6](/img/structure/B14248071.png)
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury is a chemical compound with the molecular formula C30H28HgN2 It is a mercury-containing organometallic compound, characterized by the presence of two imino groups attached to phenyl rings, which are further bonded to a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury typically involves the reaction of 2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl ligands with a mercury(II) salt. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidized derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, potentially forming mercury(0) or mercury(I) species.
Substitution: The imino groups can participate in substitution reactions, where other ligands replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles, such as halides or amines, can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury or mercury(I) compounds. Substitution reactions would result in new organometallic complexes with different ligands.
Applications De Recherche Scientifique
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It may be used in the development of new materials and in industrial processes that require specific organometallic catalysts.
Mécanisme D'action
The mechanism of action of Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury involves its interaction with molecular targets through its mercury center and imino groups. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination to electron-rich sites and potential redox reactions facilitated by the mercury atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenyl)mercury
- Bis{2-bromo-6-((E)-((4-((E)-1H-imidazol-2-yl)methyl)phenyl)imino)methyl]phenyl}mercury
Uniqueness
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury is unique due to the presence of the isopropyl group on the phenyl rings, which can influence its steric and electronic properties. This structural feature may affect its reactivity and interactions with other molecules, distinguishing it from other similar mercury-containing organometallic compounds.
Propriétés
Numéro CAS |
424833-71-6 |
|---|---|
Formule moléculaire |
C32H32HgN2 |
Poids moléculaire |
645.2 g/mol |
Nom IUPAC |
bis[2-[(2-propan-2-ylphenyl)iminomethyl]phenyl]mercury |
InChI |
InChI=1S/2C16H16N.Hg/c2*1-13(2)15-10-6-7-11-16(15)17-12-14-8-4-3-5-9-14;/h2*3-8,10-13H,1-2H3; |
Clé InChI |
JRNHVHDTXSLJOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1N=CC2=CC=CC=C2[Hg]C3=CC=CC=C3C=NC4=CC=CC=C4C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


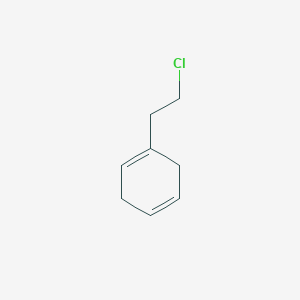
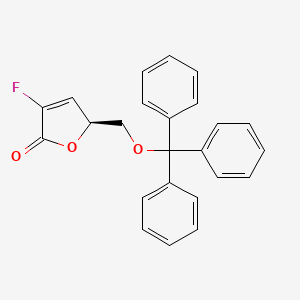
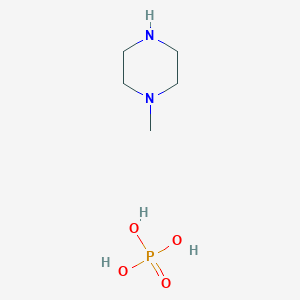

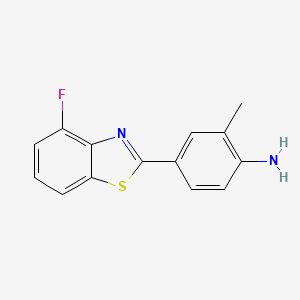
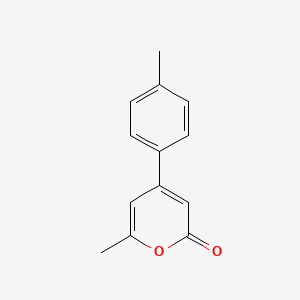
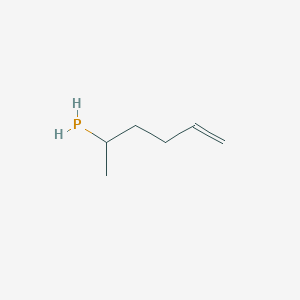
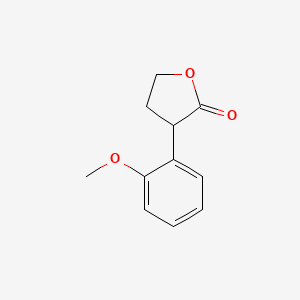
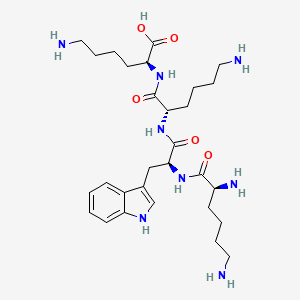

![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
